molecular formula C19H20ClN5 B11995063 N'-tert-butyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine

N'-tert-butyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11995063
M. Wt: 353.8 g/mol
InChI Key: KBSUBFRYYVBQRL-UHFFFAOYSA-N
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Description

N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and two phenyl groups attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the tert-butyl, chloro, and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the attached substituents.

    Substitution: The chlorine atom and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine: This compound is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties.

    Other Triazines: Compounds like melamine and cyanuric chloride share the triazine core but differ in their substituents and applications.

Uniqueness

The uniqueness of N2-(tert-butyl)-6-chloro-N~4~,N~4~-diphenyl-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The tert-butyl group, in particular, provides steric hindrance that can influence the compound’s interactions and stability.

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

4-N-tert-butyl-6-chloro-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H20ClN5/c1-19(2,3)24-17-21-16(20)22-18(23-17)25(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3,(H,21,22,23,24)

InChI Key

KBSUBFRYYVBQRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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